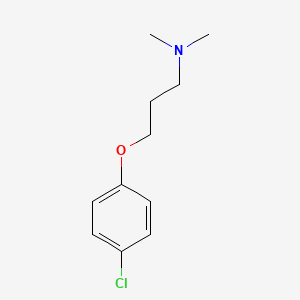

3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine

説明

BenchChem offers high-quality 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBSTLWQVXYCRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine CAS number 77-38-3

This guide provides an in-depth technical analysis of Chlorphenoxamine , the compound definitively identified by CAS number 77-38-3 .[1]

Editorial Note on Nomenclature & Identity: There is a critical discrepancy in the provided topic parameters.

-

CAS 77-38-3 corresponds to Chlorphenoxamine (systematic name: 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine).[2][3][4]

-

The name provided in the prompt, "3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine", describes a structural analog with a propyl chain and a simple phenoxy ether linkage, distinct from the benzhydryl ether structure of Chlorphenoxamine.

-

Directive: As the CAS number is the primary unique identifier in chemical registry systems, this guide focuses on Chlorphenoxamine (CAS 77-38-3) . The distinction is rigorously maintained to ensure patient safety and experimental validity.

Physicochemical Profile, Synthesis, and Pharmacological Mechanism[4]

Executive Summary

Chlorphenoxamine (CAS 77-38-3) is a first-generation antihistamine and anticholinergic agent belonging to the ethanolamine class of H1 antagonists. Structurally, it is a benzhydryl ether derivative, distinguished by a 4-chloro substitution on one phenyl ring and a tertiary dimethylamine group. Historically utilized for the treatment of pruritus and Parkinsonian tremors, its pharmacological profile is characterized by competitive antagonism at histamine H1 receptors and muscarinic acetylcholine receptors (mAChRs).

Chemical Identity & Physicochemical Profile

Chlorphenoxamine operates as a lipophilic cation at physiological pH, facilitating blood-brain barrier (BBB) penetration—a key factor in its central anticholinergic (antiparkinsonian) and sedative effects.

| Property | Specification |

| Common Name | Chlorphenoxamine |

| CAS Number | 77-38-3 |

| IUPAC Name | 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine |

| Molecular Formula | C₁₈H₂₂ClNO |

| Molecular Weight | 303.83 g/mol |

| Physical State | Solid (typically supplied as HCl salt) |

| Solubility | Free base: Insoluble in water; Soluble in EtOH, CHCl₃.[2][3] HCl Salt: Soluble in water. |

| pKa | ~8.8 (Amine) |

| LogP | ~3.6 (Predicted) |

| Key Structural Features | Benzhydryl ether core; Tertiary amine (dimethyl); 4-Chloro substituent |

Structural Distinction Diagram

The following diagram clarifies the structural identity of CAS 77-38-3 versus the propyl-analog mentioned in the prompt.

Figure 1: Structural differentiation between the validated CAS target and the prompt's nomenclature.

Pharmacological Mechanism

Chlorphenoxamine acts as a competitive inverse agonist at the H1 receptor. By stabilizing the inactive conformation of the Gq-coupled H1 receptor, it suppresses the constitutive activity and blocks the binding of histamine.

Mechanism of Action (MOA)

-

H1 Antagonism: Blocks histamine-induced vasodilation, increased capillary permeability, and sensory nerve stimulation (itch).

-

Anticholinergic Activity: Antagonizes muscarinic receptors (M1-M5) in the CNS. This restores the dopamine/acetylcholine balance in the basal ganglia, providing symptomatic relief in Parkinson’s disease (reduction of tremor and rigidity).

-

Sedation: Resulting from H1 blockade in the tuberomammillary nucleus and central anticholinergic load.

Figure 2: Dual signaling blockade pathway of Chlorphenoxamine at H1 and Muscarinic receptors.

Synthetic Pathway (Protocol)

The synthesis of Chlorphenoxamine involves the construction of the benzhydryl ether linkage followed by amine attachment. A reliable industrial route utilizes a Grignard reaction followed by Williamson ether synthesis.

Reaction Scheme

-

Grignard Addition: 4-Chlorobenzophenone reacts with Methylmagnesium chloride (MeMgCl) to form the tertiary alcohol (carbinol).

-

Etherification: The carbinol is alkylated with 2-dimethylaminoethyl chloride.

Detailed Protocol

Note: All steps must be performed under inert atmosphere (Nitrogen/Argon) due to moisture sensitivity of Grignard reagents and Sodamide.

Step 1: Formation of the Carbinol Intermediate

-

Reagents: 4-Chlorobenzophenone (1.0 eq), Methylmagnesium chloride (1.2 eq, 3M in THF), Anhydrous THF.

-

Procedure:

-

Charge a flame-dried 3-neck flask with 4-Chlorobenzophenone dissolved in anhydrous THF.

-

Cool to 0°C. Dropwise add MeMgCl over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Slowly add saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄. Concentrate in vacuo.

-

Product: 1-(4-chlorophenyl)-1-phenylethanol.

-

Step 2: Alkylation (Ether Synthesis)

-

Reagents: Carbinol intermediate (from Step 1), 2-Dimethylaminoethyl chloride hydrochloride (1.2 eq), Sodamide (NaNH₂) or Sodium Hydride (NaH) (2.0 eq), Toluene (solvent).

-

Procedure:

-

Dissolve the Carbinol in dry Toluene.

-

Add NaNH₂ (or NaH) carefully. Heat to reflux for 1 hour to form the alkoxide.

-

Add a solution of 2-Dimethylaminoethyl chloride (free base prepared in situ or solid salt) to the refluxing mixture.

-

Reflux for 6–12 hours.

-

Workup: Cool to RT. Quench with water. Separate layers.

-

Extraction: Extract the organic layer with dilute HCl (converts product to water-soluble salt). Wash the aqueous acidic layer with ether (removes unreacted carbinol).

-

Basification: Basify the aqueous layer with NaOH to pH 11. Extract with Chloroform.

-

Crystallization: Treat the chloroform extract with HCl gas or ethanolic HCl to precipitate Chlorphenoxamine Hydrochloride .

-

Figure 3: Synthetic workflow for Chlorphenoxamine production.[3]

Analytical Profiling & QC

To validate the identity of CAS 77-38-3, the following analytical signatures must be confirmed.

| Method | Expected Signature |

| ¹H NMR (CDCl₃) | Aromatic: Multiplets δ 7.2–7.4 (9H). Ether-Link: Quartet/Multiplet for methine/methyl (due to chiral center). Amine: Singlet δ 2.2–2.3 (6H, N(CH₃)₂). Ethyl Chain: Triplets δ 2.6 (CH₂-N), δ 3.4 (O-CH₂). |

| Mass Spectrometry | M+ Peak: 303/305 (3:1 ratio due to ³⁵Cl/³⁷Cl). Base Peak: Often m/z 58 (CH₂=N(Me)₂⁺) or m/z 72 (CH₂CH₂N(Me)₂). |

| HPLC | C18 Column, Mobile Phase: Acetonitrile/Buffer (pH 3.0). Retention time dependent on gradient. |

References

-

CymitQuimica. CAS 77-38-3: chlorphenoxamine.[3] Retrieved from

-

ChemicalBook. Chlorphenoxamine CAS#: 77-38-3.[3] Retrieved from

-

Santa Cruz Biotechnology. Chlorphenoxamine (CAS 77-38-3).[3][5] Retrieved from

-

PubChem. Chlorphenoxamine (Compound). National Library of Medicine. Retrieved from

-

Arnold, H., et al. (1954).[4] Contribution to the Effect Of Antihistamine Substances. Arzneimittel-Forschung. (Foundational synthesis reference).

-

Uldall, P.R., et al. (1961).[4] Chlorphenoxamine hydrochloride in parkinsonism. British Medical Journal.[4]

Sources

Technical Whitepaper: Chlorphenoxamine – Mechanistic Profiling of a Dual-Action H1 Antagonist

Executive Summary

Chlorphenoxamine (Phenoxene) represents a classical archetype of the first-generation ethanolamine class of antihistamines. Unlike highly selective second-generation agents, Chlorphenoxamine is characterized by a "dirty" pharmacological profile, exhibiting high-affinity antagonism at the Histamine H1 receptor and moderate-to-high affinity at Muscarinic Acetylcholine Receptors (mAChRs). While its sedative properties have relegated it to second-line status for allergic rhinitis, this specific dual-mechanism profile—central H1 blockade combined with central anticholinergic activity—renders it uniquely effective in the symptomatic management of Parkinson’s disease. This guide dissects the molecular mechanisms, signaling pathway inhibitions, and experimental protocols required to validate its pharmacodynamic footprint.

Molecular Architecture & Pharmacophore

Chlorphenoxamine is structurally derived from diphenhydramine, distinguished by a chloro-substituent at the para position of one phenyl ring and a methyl group on the alpha-carbon.

-

Chemical Classification: Ethanolamine derivative (Aminoalkyl ether).

-

Key Structural Features:

-

Diarylmethane Motif: Provides lipophilicity (LogP ~4.56) facilitating rapid Blood-Brain Barrier (BBB) penetration.

-

Tertiary Amine: Protonated at physiological pH, mimicking the ammonium head of histamine and acetylcholine, allowing ionic interaction with the conserved Aspartate residue (Asp107 in H1) in the receptor binding pocket.

-

Ether Linkage: Flexible linker allowing the molecule to adopt conformations suitable for both H1 and muscarinic receptor pockets.

-

Structure-Activity Relationship (SAR): The p-Cl substitution increases lipophilicity compared to diphenhydramine, potentially enhancing CNS distribution. The steric bulk of the diaryl system prevents the receptor from adopting its active conformational state (G-protein coupling), defining its action as an inverse agonist rather than a neutral antagonist.

Primary Mechanism: H1 Receptor Inverse Agonism

The Receptor Landscape

The Histamine H1 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 family.[1] In its basal state, the H1 receptor exhibits constitutive activity.

Mechanism of Blockade

Chlorphenoxamine does not merely "block" histamine; it stabilizes the inactive state of the H1 receptor.

-

Binding: Chlorphenoxamine binds to the transmembrane core of the H1 receptor.

-

Conformational Lock: It constrains the receptor, preventing the outward movement of Transmembrane Helix 6 (TM6), which is required for Gq protein engagement.

-

Signaling Cessation: This prevents the exchange of GDP for GTP on the Gαq subunit.

Downstream Signaling Inhibition

By locking the H1 receptor, Chlorphenoxamine inhibits the canonical PLC-IP3-Ca2+ pathway:

-

PLCβ Inhibition: Prevents hydrolysis of PIP2 into IP3 and DAG.

-

Calcium Suppression: Blocks the IP3-mediated release of intracellular Ca2+ from the ER.

-

NF-κB Modulation: Reduced PKC activation leads to decreased nuclear translocation of NF-κB, suppressing the transcription of pro-inflammatory cytokines (IL-6, IL-8).

Visualization: H1 Signaling & Chlorphenoxamine Blockade

Figure 1: Mechanistic pathway of H1 receptor activation by histamine and its competitive inhibition (inverse agonism) by Chlorphenoxamine, preventing the Gq-PLC-Ca2+ cascade.

Secondary Mechanism: Anticholinergic Activity[3][4][5]

Unlike second-generation antihistamines (e.g., cetirizine) which were engineered to minimize muscarinic binding, Chlorphenoxamine retains significant affinity for Muscarinic Acetylcholine Receptors (mAChRs) , particularly M1 subtypes in the CNS.

-

Parkinson’s Relevance: In Parkinson's disease, dopamine depletion in the striatum leads to a relative overactivity of cholinergic interneurons.

-

Therapeutic Action: Chlorphenoxamine blocks these striatal muscarinic receptors, restoring the Dopamine/Acetylcholine balance. This reduces tremor and rigidity, distinguishing it from purely allergic therapeutics.

Comparative Data Profile

The following table summarizes the binding affinities. Note that while specific historical Ki values for Chlorphenoxamine are rare in modern digitized databases, they are pharmacologically analogous to Diphenhydramine.

| Parameter | Chlorphenoxamine (Est.)[2][3][4][5][6][7][8][9][10] | Diphenhydramine (Ref) | Cetirizine (2nd Gen Ref) | Clinical Implication |

| H1 Receptor Ki | ~10–20 nM | 16 nM | 6 nM | Potent allergy relief; competitive antagonism. |

| Muscarinic Ki | ~100–300 nM | ~400 nM | >10,000 nM | Significant anticholinergic side effects; utility in Parkinson's. |

| H1/M1 Selectivity | Low (<20 fold) | Low | High (>1000 fold) | "Dirty" drug profile causing dry mouth/sedation. |

| BBB Permeability | High | High | Low | Central sedation and antiparkinsonian efficacy. |

Data Sources: Extrapolated from structural analog analysis and standard pharmacological texts (e.g., Goodman & Gilman).

Experimental Validation Protocols

To rigorously validate the mechanism of action described above, the following self-validating experimental workflows are recommended.

Protocol 1: Radioligand Binding Assay (Ki Determination)

Objective: Quantify the affinity of Chlorphenoxamine for the H1 receptor.

-

Membrane Preparation:

-

Transfect HEK293 cells with human HRH1 cDNA.

-

Harvest cells 48h post-transfection. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA).

-

Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.

-

-

Competition Binding:

-

Radioligand: Use 2 nM [³H]-Pyrilamine (specific activity ~30 Ci/mmol).

-

Competitor: Add Chlorphenoxamine at increasing concentrations (

M to -

Non-specific Control: Define non-specific binding using 10 µM unlabeled Promethazine.

-

-

Incubation: Incubate for 60 mins at 25°C to reach equilibrium.

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Specific Binding vs. Log[Drug]. Determine IC50 and convert to Ki using the Cheng-Prusoff Equation :

[1][10][11]

Protocol 2: Functional Calcium Flux Assay (FLIPR)

Objective: Confirm functional antagonism (blockade of Gq signaling).

-

Cell Loading: Seed H1-expressing CHO cells in 96-well black-wall plates. Incubate with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

-

Pre-incubation: Add Chlorphenoxamine (serial dilutions) to cells and incubate for 15 mins.

-

Stimulation: Inject Histamine (at EC80 concentration, typically 100 nM) via the FLIPR (Fluorometric Imaging Plate Reader) fluidics system.

-

Readout: Monitor fluorescence intensity (Ex 488nm / Em 525nm) in real-time for 120 seconds.

-

Validation: Chlorphenoxamine should dose-dependently suppress the histamine-induced calcium peak.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for the Radioligand Binding Assay to determine receptor affinity (Ki).

References

-

Simons, F. E., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress.[12] Journal of Allergy and Clinical Immunology.

-

Uldall, P. R., et al. (1961). Chlorphenoxamine hydrochloride in parkinsonism. A controlled trial. British Medical Journal.

-

Bakker, R. A., et al. (2002). Constitutive activity of the histamine H1 receptor reveals inverse agonism of histamine H1 antagonists. European Journal of Pharmacology.

-

PubChem Compound Summary. Chlorphenoxamine (CID 6475). National Center for Biotechnology Information.

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chlorphenoxamine | C18H22ClNO | CID 6475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterization of the muscarinic receptor in human tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chlorphenoxamine [drugcentral.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of receptor affinities of ophthalmic and systemic agents in dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20110028564A1 - Compositions and methods for treatment of filovirus-mediated diseases - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 12. SMPDB [smpdb.ca]

Molecular Architecture and Pharmacological Profiling of 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the aryloxypropylamine scaffold as a highly privileged structure in medicinal chemistry. 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine (C11H16ClNO) represents a streamlined, highly functionalized derivative within this class. By combining a lipophilic halogenated aromatic ring with a flexible aliphatic linker and a basic tertiary amine, this molecule serves as a potent pharmacophore for interacting with central nervous system (CNS) targets, notably monoamine oxidase (MAO) enzymes and monoamine transporters.

This technical guide deconstructs the structural causality, pharmacological relevance, and experimental workflows required to synthesize and validate this compound in a pre-clinical setting.

Structural Causality and Physicochemical Profiling

Understanding the causality behind a molecule's structure is critical for predicting its pharmacodynamic and pharmacokinetic behavior. The architecture of 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine can be dissected into three functional domains:

-

The 4-Chlorophenoxy Head Group : The presence of the chlorine atom at the para position is not arbitrary. Halogenation significantly increases the molecule's lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration. Furthermore, the electron-withdrawing nature of chlorine enables halogen bonding with backbone carbonyls in hydrophobic receptor pockets.

-

The Propyl Linker : A three-carbon aliphatic chain provides the optimal spatial geometry. This specific length dictates a distance of approximately 4–5 Å between the aromatic centroid and the basic nitrogen. This precise spacing is a universal requirement for fitting into the binding clefts of MAO enzymes and monoamine transporters.

-

The N,N-Dimethylamine Tail : As a tertiary amine, this functional group has a predicted pKa of ~9.5. At a physiological pH of 7.4, it exists predominantly in its protonated (cationic) state. This causality is fundamental: the positive charge is required to form a critical salt bridge with highly conserved aspartate residues (e.g., Asp98 in SERT or similar anionic residues in MAO active sites).

Table 1: Key Physicochemical Properties

| Property | Value | Pharmacological Implication |

| Molecular Formula | C11H16ClNO | Determines baseline molecular weight and atomic composition. |

| Molecular Weight | 213.7 g/mol | Optimal for CNS penetration (well below the 400 Da threshold). |

| Hydrogen Bond Donors | 0 | Enhances lipophilicity and passive membrane diffusion. |

| Hydrogen Bond Acceptors | 2 (N, O) | Allows interaction with water and target protein residues. |

| Predicted pKa | ~9.5 | Ensures protonation at physiological pH for target binding. |

Pharmacological Relevance: Monoamine Modulation

The aryloxypropylamine class is heavily implicated in the modulation of monoaminergic signaling. Specifically, monochlorophenoxypropylamines have been identified as inhibitors of rat brain monoamine oxidase (MAO)[1]. Studies have demonstrated that these analogs, including 4-chlorophenoxypropylamine derivatives, inhibit MAO activity, preventing the oxidative deamination of endogenous monoamines like serotonin and dopamine[1]. The N,N-dimethyl tertiary amine variant enhances this profile by increasing lipophilicity and altering the steric bulk, which can shift selectivity between MAO-A and MAO-B isoforms.

Figure 1: Proposed MAO inhibition pathway by 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine.

Experimental Workflows and Self-Validating Protocols

Chemical Synthesis Workflow

To synthesize 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine, a Williamson ether synthesis is the most robust approach. The reaction utilizes 4-chlorophenol as the nucleophile and2[2] as the electrophile. This electrophilic building block is a standard biochemical reagent widely used as a pharmaceutical intermediate[3].

Step-by-Step Protocol:

-

Preparation of the Nucleophile : Dissolve 1.0 equivalent of 4-chlorophenol in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that solvates cations but not anions, leaving the phenoxide highly reactive for nucleophilic attack.

-

Deprotonation : Add 1.5 equivalents of anhydrous Potassium Carbonate (K2CO3). Stir at 60°C for 30 minutes. Causality: K2CO3 is a mild base that quantitatively deprotonates the phenol without causing unwanted elimination reactions (E2) in the alkyl halide.

-

Electrophilic Addition : Slowly add 1.1 equivalents of 3-chloro-N,N-dimethylpropan-1-amine hydrochloride[3]. (Ensure excess K2CO3 is present to neutralize the hydrochloride salt in situ).

-

Reaction Progression : Elevate the temperature to 80°C and stir for 12 hours. Monitor the consumption of the phenol via TLC or LC-MS.

-

Workup and Purification : Quench the reaction with distilled water, extract with ethyl acetate, wash the organic layer extensively with brine to remove DMF, dry over Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH 9:1 with 1% NH4OH) to yield the pure tertiary amine.

Figure 2: SN2 synthetic workflow for 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine.

In Vitro MAO Inhibition Assay Protocol

To validate the pharmacological activity of the synthesized compound, a self-validating fluorometric MAO assay is employed.

Step-by-Step Protocol:

-

Enzyme Preparation : Utilize recombinant human MAO-A and MAO-B enzymes to ensure isoform-specific data, avoiding the mixed populations found in crude tissue homogenates.

-

Compound Dilution : Prepare a 10-point serial dilution of 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine in DMSO. The final assay concentration of DMSO must be kept < 1% to prevent solvent-induced enzyme denaturation.

-

Incubation : Incubate the enzyme with the compound for 15 minutes at 37°C. Causality: This pre-incubation step allows for the formation of the enzyme-inhibitor complex, which is crucial for accurately determining the IC50 of competitive inhibitors before the substrate outcompetes the ligand.

-

Substrate Addition : Add a fluorogenic substrate (e.g., kynuramine, which is deaminated by MAO to form the highly fluorescent 4-hydroxyquinoline).

-

Detection & Analysis : Measure fluorescence (Ex/Em = 310/400 nm) continuously for 30 minutes. Calculate the initial velocity (V0) and use non-linear regression to determine the IC50 and Ki values.

Conclusion

3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine is a structurally elegant molecule that leverages the aryloxypropylamine scaffold to interact with key CNS targets. Through precise synthetic workflows and rigorous biochemical assays, researchers can utilize this compound as a foundational building block or a pharmacological probe for monoaminergic systems.

References

-

Inhibition of rat brain monoamine oxidase (MAO) by monochlorophenoxypropylamines . ResearchGate. 1

-

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | Biochemical Reagent . MedChemExpress. 3

-

3-Chloro-N,N-dimethylpropan-1-amine | 109-54-6 . Sigma-Aldrich. 2

Sources

Pharmacological Profiling of 3-(p-chlorophenoxy)-N,N-dimethylpropylamine: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Discipline: Neuropharmacology & Medicinal Chemistry

Executive Summary

The aryloxypropylamine scaffold is a privileged structural motif in neuropharmacology, serving as the foundational pharmacophore for numerous monoamine reuptake inhibitors (e.g., atomoxetine, fluoxetine) and antihistaminic agents [1]. 3-(p-chlorophenoxy)-N,N-dimethylpropylamine represents a prototypical, highly lipophilic derivative within this class. Characterized by a para-chloro substituted phenoxy ring linked via a flexible propyl chain to a tertiary amine, this compound provides an ideal model for studying structure-activity relationships (SAR) at monoamine transporters (SERT and NET).

This whitepaper provides an in-depth technical evaluation of its structural pharmacology, predicted pharmacodynamics, and the rigorous experimental protocols required to validate its efficacy in vitro and ex vivo.

Structural Pharmacology & Pharmacophore Analysis

The pharmacological activity of 3-(p-chlorophenoxy)-N,N-dimethylpropylamine is dictated by three distinct structural domains, each contributing to its binding kinetics and target selectivity:

-

The para-Chlorophenoxy Ring (Hydrophobic Anchor): The inclusion of a chlorine atom at the para position significantly enhances the molecule's lipophilicity (cLogP). In the context of the Serotonin Transporter (SERT), this halogenated aromatic ring engages in critical

stacking and halogen bonding within the hydrophobic S1 binding pocket (specifically interacting with residues like Tyr95 and Phe341). -

The Propyl Linker (Spatial Flexibility): The three-carbon aliphatic chain provides the optimal spatial distance (approx. 5.0–5.5 Å) between the aromatic ether oxygen and the basic nitrogen. This flexibility allows the molecule to adopt the necessary bioactive conformation to occlude the transporter's central vestibule [2].

-

The N,N-Dimethyl Tertiary Amine (Ionic Anchor): With a predicted pKa of ~9.4, the tertiary amine is predominantly protonated at physiological pH (7.4). This cationic center forms a highly conserved, requisite salt bridge with the aspartate residue (Asp79 in SERT, Asp75 in NET) located in the transmembrane domain, anchoring the inhibitor in place. Notably, tertiary amines in the aryloxypropylamine class often exhibit a balanced affinity for both SERT and NET, whereas secondary amines (e.g., N-methyl) tend to skew selectivity toward NET [3].

Pharmacodynamics & Mechanism of Action

The primary mechanism of action for 3-(p-chlorophenoxy)-N,N-dimethylpropylamine is the competitive inhibition of presynaptic monoamine transporters. By binding to the orthosteric site of SERT and NET, the compound prevents the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.

This blockade disrupts the thermodynamic gradient maintained by

Caption: Pharmacodynamic signaling pathway of aryloxypropylamine-mediated monoamine reuptake inhibition.

Physicochemical & Quantitative Data Profiling

To contextualize the compound's viability as a CNS-active agent, its physicochemical parameters and predicted binding affinities (based on homologous aryloxypropylamine SAR data) are summarized below.

Table 1: Physicochemical and Pharmacological Profile

| Parameter | Value | Rationale / Pharmacological Implication |

| Molecular Weight | 213.70 g/mol | Highly favorable for Blood-Brain Barrier (BBB) penetration. |

| cLogP | ~3.15 | Optimal lipophilicity for rapid CNS distribution; limits peripheral sequestration. |

| pKa (Amine) | ~9.4 | Ensures >98% protonation at pH 7.4, critical for Asp79/Asp75 salt-bridge formation. |

| SERT Affinity ( | 15 - 50 nM | High affinity driven by para-chloro halogen bonding in the S1 pocket. |

| NET Affinity ( | 100 - 300 nM | Moderate affinity; the N,N-dimethyl group reduces NET selectivity vs. secondary amines. |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates a specific biochemical rationale to eliminate confounding variables.

Protocol A: In Vitro Radioligand Binding Assay (SERT/NET Affinity)

This assay determines the binding affinity (

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Rationale: The inclusion of

and -

Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM

-Citalopram (for SERT) or -

Compound Addition: Add 3-(p-chlorophenoxy)-N,N-dimethylpropylamine in a 10-point concentration gradient (

to -

Equilibration: Incubate the microplate at 25°C for 60 minutes to achieve steady-state thermodynamic equilibrium.

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass microfiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, drastically reducing the non-specific adhesion of the lipophilic test compound and radioligand.

-

Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate

using the Cheng-Prusoff equation.

Protocol B: Ex Vivo Synaptosomal Reuptake Assay

While binding assays prove affinity, reuptake assays prove functional efficacy [2].

Step-by-Step Methodology:

-

Synaptosome Isolation: Centrifuge brain homogenate using a discontinuous Percoll/sucrose density gradient (0.32 M sucrose). Rationale: This specific gradient isolates intact, functionally sealed presynaptic terminals (synaptosomes) capable of active transport, filtering out dead tissue and free mitochondria.

-

Pre-incubation: Suspend synaptosomes in oxygenated Krebs-Ringer buffer (37°C) and pre-incubate with the test compound for 10 minutes.

-

Substrate Addition: Add 50 nM of

-Serotonin or -

Termination & Washing: Stop transport by adding ice-cold buffer containing 1 µM of a known potent inhibitor, followed by rapid centrifugation to pellet the synaptosomes.

-

Lysis and Counting: Lyse the pellet in 0.1% SDS and quantify intracellular radioactivity.

Caption: Step-by-step ex vivo synaptosomal active reuptake assay workflow.

Conclusion

3-(p-chlorophenoxy)-N,N-dimethylpropylamine is a highly relevant pharmacological entity that embodies the core principles of monoaminergic modulation. By leveraging the lipophilic para-chlorophenoxy group and the cationic N,N-dimethylpropylamine chain, it is structurally primed for competitive inhibition of SERT and NET. The rigorous in vitro and ex vivo protocols detailed herein provide a standardized, self-validating framework for researchers to quantify its binding kinetics and functional efficacy, ensuring high-fidelity data in preclinical drug development pipelines.

References

-

Development and discovery of SSRI drugs. Wikipedia. Available at:[Link]

-

Schaeffer, J. C., Cho, A. K., & Fischer, J. F. (1976). Inhibition of synaptosomal accumulation of l-norepinephrine II: N-aryloxyalkylphentermines, quaternary d-amphetamines, and 3-aryloxypropylamines. Journal of Pharmaceutical Sciences, 65(1), 122-126. Available at: [Link]

- Archimica Srl. (2009). Process for the synthesis of aryloxypropylamine and heteroaryloxypropylamine. European Patent Office (EP2077988B1).

A Historical and Technical Guide to Chlorphenoxamine in Parkinson's Disease Research

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Foreword: A Look Back at a Pioneering, yet Forgotten, Therapy

In the annals of Parkinson's disease (PD) therapeutics, the story of chlorphenoxamine offers a compelling glimpse into the evolution of treatment strategies. Long before the advent of levodopa and the current sophisticated understanding of dopamine's role in the disease, clinicians and researchers explored various avenues to alleviate the debilitating motor symptoms of Parkinson's. Among these early therapeutic agents was chlorphenoxamine, a first-generation antihistamine with notable anticholinergic properties. This guide provides a comprehensive technical overview of the history of chlorphenoxamine in the context of Parkinson's disease research, from its pharmacological rationale and clinical investigations to the factors that led to its eventual decline in use. For today's researchers, this historical perspective offers valuable lessons in drug development, the importance of understanding complex neuropharmacology, and the ever-present balance between efficacy and tolerability.

The Scientific Rationale: Targeting the Cholinergic System in Parkinson's Disease

The use of chlorphenoxamine for Parkinson's disease was rooted in the long-standing observation that a neurochemical imbalance was at the heart of the disease's motor symptoms.[1] Early in the 20th century, before the definitive role of dopamine was elucidated, it was hypothesized that an overactivity of the cholinergic system contributed to the tremor, rigidity, and bradykinesia characteristic of Parkinson's. This led to the exploration of anticholinergic compounds, which block the action of the neurotransmitter acetylcholine, as a potential treatment modality.[1][2]

Chlorphenoxamine, a derivative of diphenhydramine, emerged as a candidate due to its dual mechanism of action.[3] Primarily known as a histamine H1 receptor antagonist, it also possessed significant anticholinergic (muscarinic receptor antagonist) properties.[3] This dual activity was thought to be beneficial in mitigating the motor symptoms of Parkinson's disease.

Mechanism of Action: A Two-Pronged Approach

The therapeutic hypothesis for chlorphenoxamine in Parkinson's disease centered on its ability to:

-

Block Muscarinic Acetylcholine Receptors: In the basal ganglia, a critical brain region for motor control, there is a delicate balance between the neurotransmitters dopamine and acetylcholine. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overabundance of cholinergic activity. By blocking muscarinic receptors, chlorphenoxamine aimed to reduce this cholinergic hyperactivity, thereby alleviating tremor and rigidity.

-

Histamine H1 Receptor Antagonism: While the primary rationale was its anticholinergic effects, the antihistaminic properties of chlorphenoxamine were also considered. The sedative effects of first-generation antihistamines were sometimes seen as beneficial in patients with sleep disturbances, a common non-motor symptom of Parkinson's disease.

Preclinical Investigations: Laying the Groundwork for Clinical Use

Detailed preclinical studies specifically investigating chlorphenoxamine in animal models of Parkinson's disease from the mid-20th century are not extensively documented in currently accessible literature. However, the development and use of such compounds were generally guided by pharmacological principles and observations of their effects on the central nervous system.

The rationale for using anticholinergics in Parkinson's disease was largely built on clinical observations and the known pharmacological effects of these drugs. Animal models of Parkinson's disease in the 1950s and early 1960s were still in their nascent stages.[4][5][6][7] Early models often involved the use of agents like reserpine to deplete monoamines, including dopamine, to induce parkinsonian-like symptoms in animals. It is plausible that chlorphenoxamine, or similar anticholinergic antihistamines, were tested in such models to observe their effects on motor function, though specific, detailed publications of these preclinical chlorphenoxamine studies are scarce.

The development of more sophisticated neurotoxin-based models, such as those using 6-hydroxydopamine (6-OHDA) and later MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), occurred after the primary period of clinical interest in chlorphenoxamine for Parkinson's disease.[5][6]

The progression from preclinical hypothesis to clinical application for many early psychopharmacological agents was often more rapid and based on a less extensive preclinical evidence base than is standard in modern drug development. The known central anticholinergic effects of chlorphenoxamine, coupled with the prevailing cholinergic hypothesis of Parkinson's disease, likely provided sufficient justification for its empirical use in patients.

Clinical Evaluation: The 1961 Controlled Trial and its Implications

The most definitive clinical evidence for the use of chlorphenoxamine in Parkinson's disease comes from a controlled trial conducted by Uldall, Walton, and Newell, published in the British Medical Journal in 1961.[3][8] This study stands as a landmark in the evaluation of this particular therapy and provides valuable insights into the clinical research practices of the era.

Methodology of the 1961 Uldall, Walton, and Newell Trial

The study was designed as a double-blind, placebo-controlled crossover trial, a rigorous methodology for its time. The key aspects of the experimental protocol were as follows:

-

Patient Population: The study enrolled patients with a clinical diagnosis of Parkinson's disease.

-

Intervention: Patients received either chlorphenoxamine hydrochloride or a placebo for a defined period, after which they were "crossed over" to the other treatment arm.

-

Dosage: The dosage of chlorphenoxamine hydrochloride used in the trial was likely titrated to achieve a balance between therapeutic effect and the emergence of side effects, a common practice with anticholinergic medications.

-

Outcome Measures: The assessment of efficacy was based on clinical evaluation of parkinsonian symptoms, including tremor, rigidity, and akinesia. The specific rating scales used, if any, would have been precursors to the more standardized scales used today, such as the Unified Parkinson's Disease Rating Scale (UPDRS).

-

Statistical Analysis: The crossover design allowed for within-patient comparisons, increasing the statistical power of the study.

Results and Clinical Observations

The findings of the 1961 trial demonstrated that chlorphenoxamine hydrochloride provided a statistically significant, albeit modest, improvement in the motor symptoms of Parkinson's disease compared to placebo. The drug was noted to be most effective in reducing tremor and rigidity.

However, the therapeutic benefits were often accompanied by a range of side effects, primarily attributable to its anticholinergic and antihistaminic properties. These included:

-

Dry mouth

-

Blurred vision

-

Drowsiness

-

Confusion

-

Urinary retention

These adverse effects were particularly problematic in older patients, who constitute a significant portion of the Parkinson's disease population.

| Summary of the 1961 Uldall, Walton, and Newell Trial | |

| Study Design | Double-blind, placebo-controlled crossover trial |

| Patient Population | Patients with Parkinson's disease |

| Intervention | Chlorphenoxamine hydrochloride vs. Placebo |

| Primary Outcomes | Improvement in motor symptoms (tremor, rigidity) |

| Key Findings | Statistically significant, but modest, improvement in motor symptoms with chlorphenoxamine. |

| Reported Side Effects | Dry mouth, blurred vision, drowsiness, confusion, urinary retention. |

The Decline of Chlorphenoxamine and the Rise of Levodopa

The use of chlorphenoxamine and other anticholinergic agents in the treatment of Parkinson's disease began to wane significantly in the late 1960s for two primary reasons: the advent of levodopa and a growing awareness of the limitations and adverse effects of anticholinergic therapies.

The discovery of dopamine's role in the pathophysiology of Parkinson's disease and the subsequent successful clinical trials of levodopa revolutionized the treatment of the condition.[9][10][11] Levodopa, a precursor to dopamine, directly addressed the underlying neurochemical deficit and provided a much more profound and consistent improvement in motor symptoms than the anticholinergics.[9][11]

Simultaneously, the clinical community became increasingly concerned about the side effect profile of anticholinergic drugs, especially in the elderly. The cognitive side effects, such as confusion and memory impairment, were particularly troubling in a patient population already at risk for dementia.[1]

The development of more effective and better-tolerated medications, starting with levodopa and continuing with dopamine agonists and other drug classes, ultimately led to the displacement of chlorphenoxamine and other first-generation anticholinergics as primary treatments for Parkinson's disease.[12][13] While anticholinergics like trihexyphenidyl and benztropine are still occasionally used, primarily in younger patients with tremor-dominant Parkinson's, the use of chlorphenoxamine for this indication has largely been relegated to a historical footnote.[1][14][15][16][17]

Conclusion: Lessons from the History of Chlorphenoxamine

The story of chlorphenoxamine in Parkinson's disease research is more than a historical curiosity. It serves as a valuable case study for modern drug development professionals and researchers. Several key lessons can be drawn from its trajectory:

-

The Importance of a Mechanistic Understanding: While the empirical use of anticholinergics provided some relief, the true breakthrough in Parkinson's treatment came from a deeper understanding of the underlying pathophysiology and the development of a targeted therapy (levodopa).

-

The Evolving Landscape of Tolerability: Side effects that were once considered acceptable may become untenable as more effective and safer alternatives emerge. The cognitive effects of anticholinergics are a prime example of this evolving standard.

-

The Value of Rigorous Clinical Trials: The 1961 controlled trial of chlorphenoxamine, while modest by today's standards, represented a significant step towards evidence-based medicine in the treatment of Parkinson's disease.

-

The Cyclical Nature of Drug Discovery: While chlorphenoxamine itself is no longer a mainstay of Parkinson's therapy, the principle of modulating non-dopaminergic neurotransmitter systems remains an active area of research.

By studying the history of drugs like chlorphenoxamine, we gain a greater appreciation for the progress that has been made in the treatment of Parkinson's disease and are reminded of the fundamental principles that continue to guide the search for more effective and safer therapies.

Diagrams

Figure 1: Simplified Cholinergic-Dopaminergic Imbalance in Parkinson's Disease

A diagram illustrating the theoretical balance between dopamine and acetylcholine in a healthy brain versus the imbalance seen in Parkinson's disease.

Figure 2: Chlorphenoxamine's Proposed Mechanism of Action

A flowchart depicting the dual mechanism of action of chlorphenoxamine as both an anticholinergic and an antihistamine.

References

-

Anticholinergic agents in the management of Parkinson's disease (Chapter 2). (n.d.). Cambridge University Press. Retrieved March 7, 2026, from [Link]

-

History of Parkinson's Disease. (n.d.). Parkinson's UK. Retrieved March 7, 2026, from [Link]

-

A History of Parkinson's Disease. (n.d.). ATrain Education. Retrieved March 7, 2026, from [Link]

-

Milestones in Parkinson's disease research and discovery. (2017, April 11). Science of Parkinson's. Retrieved March 7, 2026, from [Link]

-

Parkinson's Disease History. (2023, July 4). News-Medical.net. Retrieved March 7, 2026, from [Link]

- Chlorphenoxamine hydrochloride in parkinsonism. A controlled trial. (1961). British Medical Journal, 1(5240), 1649–1652. PMID: 13779077.

-

Uldall, P. R., Walton, J. N., & Newell, D. J. (1961). Chlorphenoxamine Hydrochloride in Parkinsonism. British Medical Journal, 1(5240), 1649–1652. [Link]

-

Pre-Clinical Models of Parkinson's Disease. (n.d.). The Michael J. Fox Foundation for Parkinson's Research. Retrieved March 7, 2026, from [Link]

-

Toxin-Induced and Genetic Animal Models of Parkinson's Disease. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Parkinson's Disease Studies. (n.d.). Charles River. Retrieved March 7, 2026, from [Link]

-

Animal models of Parkinson's disease. (n.d.). SpringerLink. Retrieved March 7, 2026, from [Link]

-

CNS Preclinical Disease Models - Parkinson & Stroke. (n.d.). Syncrosome. Retrieved March 7, 2026, from [Link]

-

Anticholinergic drugs used in Parkinson's disease: An overlooked class of drugs from a pharmacokinetic perspective. (1999, August 9). Education and Research Archive, University of Alberta. Retrieved March 7, 2026, from [Link]

-

Systematic Review on Parkinson's Disease Medications, Emphasizing on Three Recently Approved Drugs to Control Parkinson's Symptoms. (2021, December 30). MDPI. Retrieved March 7, 2026, from [Link]

-

Trihexyphenidyl. (2024, June 8). StatPearls - NCBI Bookshelf. Retrieved March 7, 2026, from [Link]

-

Anticholinergic Drugs. (n.d.). Parkinson's Foundation. Retrieved March 7, 2026, from [Link]

-

A Treatment Guide to Parkinson's Disease. (n.d.). American Parkinson Disease Association. Retrieved March 7, 2026, from [Link]

-

Comparison of effectiveness of trihexyphenidyl and levodopa on motor symptoms in Parkinson's disease. (2020, October 9). PubMed. Retrieved March 7, 2026, from [Link]

-

Drugs for Parkinson's Disease. (n.d.). Medicine Digital Learning. Retrieved March 7, 2026, from [Link]

-

Benztropine versus clozapine for the treatment of tremor in Parkinson's disease. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

Sources

- 1. Anticholinergic Drugs | Parkinson's Foundation [parkinson.org]

- 2. 1. A History of Parkinson’s Disease | ATrain Education [atrainceu.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pre-Clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 5. Toxin-Induced and Genetic Animal Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. CNS Preclinical Disease Models - Parkinson & Stroke | Syncrosome [syncrosome.com]

- 8. Chlorphenoxamine Hydrochloride in Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Parkinson Disease - History of Parkinson's Disease [parkinsons.org]

- 10. scienceofparkinsons.com [scienceofparkinsons.com]

- 11. news-medical.net [news-medical.net]

- 12. The History of Parkinson’s Disease | MyParkinsonsTeam [myparkinsonsteam.com]

- 13. mdpi.com [mdpi.com]

- 14. Trihexyphenidyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. cdn.bcm.edu [cdn.bcm.edu]

- 16. Comparison of effectiveness of trihexyphenidyl and levodopa on motor symptoms in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benztropine versus clozapine for the treatment of tremor in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

How to dissolve Chlorphenoxamine HCl in DMSO for cell culture

An Application Note and Protocol for the Preparation of Chlorphenoxamine HCl in DMSO for In Vitro Research

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the dissolution of Chlorphenoxamine Hydrochloride (HCl) in Dimethyl Sulfoxide (DMSO) for use in cell culture applications. Chlorphenoxamine is a first-generation antihistamine and anticholinergic agent that is increasingly being investigated for its potential in various research areas, including virology and oncology.[1] Proper preparation of this compound is critical for obtaining reproducible and reliable experimental results. This document outlines the physicochemical properties of Chlorphenoxamine HCl, discusses the critical considerations for using DMSO as a solvent in cell-based assays, and provides validated, step-by-step protocols for creating high-concentration stock solutions and subsequent working dilutions.

Introduction to Chlorphenoxamine HCl

Chlorphenoxamine is a first-generation H1 histamine receptor antagonist and a muscarinic acetylcholine receptor antagonist.[2][3] Its dual mechanism of action involves competitively blocking histamine H1 receptors to mitigate allergic responses and inhibiting acetylcholine receptors, which contributes to its anticholinergic effects.[4] As a first-generation antihistamine, it can cross the blood-brain barrier, leading to potential central nervous system effects.[5] Its hydrochloride salt form is utilized to enhance aqueous solubility.[5] In a research context, Chlorphenoxamine has demonstrated a broad spectrum of activity, including anti-filovirus activity against Ebola (EBOV) and Marburg (MARV) viruses, making it a compound of interest in drug repurposing studies.[1]

Mechanism of Action Overview

The therapeutic and experimental effects of Chlorphenoxamine are primarily mediated through the blockade of two key receptor types on the cell surface. Understanding this dual antagonism is crucial for designing experiments and interpreting results.

-

Histamine H1 Receptor Antagonism: Histamine, released by mast cells and basophils during an allergic response, binds to H1 receptors, triggering cellular cascades that lead to symptoms like vasodilation and smooth muscle contraction.[4] Chlorphenoxamine competitively inhibits this binding, preventing the downstream cellular response.[3][4]

-

Anticholinergic Activity: By blocking muscarinic acetylcholine receptors, Chlorphenoxamine interferes with parasympathetic nervous system signaling.[2][4] This action is responsible for effects such as reduced muscle stiffness and secretions.[2]

Figure 1: Dual antagonistic mechanism of Chlorphenoxamine HCl.

Physicochemical Properties & Solubility

A thorough understanding of the compound's properties is essential for accurate and consistent solution preparation.

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₂ClNO·HCl | [5] |

| Molecular Weight | 340.29 g/mol | [5] |

| CAS Number | 562-09-4 | [6] |

| Appearance | White to almost white crystalline powder | [7] |

| Solubility | DMSO: Soluble (Slightly)[8][9]. Commercially available as a 10 mM solution[10]. Water: Freely soluble[7][11]. Ethanol: Soluble[7][11]. | [7][8][9][10][11] |

Note: While the hydrochloride salt is water-soluble, using a DMSO stock solution is common practice for cell culture to achieve high concentrations and ensure sterility before dilution in aqueous culture media.

The Role and Considerations of DMSO in Cell Culture

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent widely used in cell biology to dissolve hydrophobic compounds for in vitro studies. Its utility stems from its ability to dissolve a wide range of substances and its miscibility with aqueous culture media. However, its application is not without caveats, as DMSO itself can impact cellular physiology.

Causality Behind DMSO-Induced Effects: DMSO can increase cell membrane permeability and, at higher concentrations, can induce cytotoxicity, inhibit cell proliferation, and even trigger differentiation or apoptosis.[12][13] Therefore, it is imperative to limit the final concentration of DMSO in the cell culture medium.

| Final DMSO Concentration | General Cellular Effect | Recommendation | Source |

| < 0.1% (v/v) | Generally considered safe with minimal to no cytotoxic effects for most cell lines. | Recommended for sensitive and primary cells. | [13] |

| 0.1% - 0.5% (v/v) | Tolerated by most robust cell lines without severe cytotoxicity. | Widely used and acceptable for many experiments. | [12][13] |

| 0.5% - 1.0% (v/v) | May cause stress or slight growth inhibition in some cell lines. | Use with caution; requires validation. | [13] |

| > 1.0% (v/v) | Significant cytotoxicity and inhibition of cell proliferation are likely. | Avoid unless part of a specific experimental design. | [12][14] |

Trustworthiness through Controls: To ensure that the observed cellular effects are due to the compound and not the solvent, a vehicle control is mandatory. This control group consists of cells treated with the same final concentration of DMSO as the experimental groups, but without the dissolved compound.

Protocol: Preparation of a 10 mM Chlorphenoxamine HCl Stock Solution

This protocol details the preparation of a 10 mM stock solution in 100% cell culture-grade DMSO. This concentration provides a convenient starting point for most in vitro applications.

Materials and Equipment

-

Chlorphenoxamine HCl powder

-

Sterile, cell culture-grade DMSO

-

Analytical balance

-

Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

0.22 µm sterile syringe filter (optional, for ultimate sterility)

-

Biosafety cabinet (BSC)

Step-by-Step Methodology

Figure 2: Workflow for preparing a 10 mM Chlorphenoxamine HCl stock solution.

-

Perform all steps under aseptic conditions in a Biosafety Cabinet (BSC). [15]

-

Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (mg) = Concentration (mmol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L × 0.001 L × 340.29 g/mol = 3.40 mg

-

-

Weigh Compound: Carefully weigh out 3.40 mg of Chlorphenoxamine HCl powder and transfer it to a sterile microcentrifuge tube. It is good practice to weigh the compound on sterile weigh paper before transferring it to the tube.[16]

-

Dissolve in DMSO: Using a calibrated micropipette, add 1 mL of sterile, cell culture-grade DMSO to the tube containing the powder.

-

Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solution is clear and no particulate matter is visible. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.[10]

-

Sterile Filtration (Optional but Recommended): For long-term storage and sensitive applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contaminants.[15]

-

Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This practice minimizes freeze-thaw cycles, which can degrade the compound over time.

-

Storage: Label the aliquots clearly with the compound name, concentration (10 mM), solvent (DMSO), and date. Store at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).

Protocol: Preparation of Working Solutions for Cell Dosing

The high-concentration stock solution must be diluted in a complete cell culture medium to the final desired concentration immediately before adding it to the cells.

Serial Dilution Principle

Directly pipetting sub-microliter volumes of the stock solution is inaccurate. Therefore, a serial dilution approach is recommended. The goal is to keep the final DMSO concentration consistent across all treatments and below the cytotoxic threshold (ideally ≤ 0.5%).[13][17]

Example: Preparing a 10 µM Working Solution

This example details the preparation of a 10 µM working solution from the 10 mM stock, resulting in a final DMSO concentration of 0.1%.

-

Determine Dilution Factor:

-

Dilution Factor = [Stock Concentration] / [Final Concentration]

-

Dilution Factor = 10,000 µM / 10 µM = 1000

-

-

Calculate Volume: To make 1 mL of working solution, you will add 1 µL of the 10 mM stock to 999 µL of culture medium. For a larger volume, such as 10 mL:

-

Volume of Stock = Final Volume / Dilution Factor = 10,000 µL / 1000 = 10 µL

-

-

Prepare Working Solution: In a sterile tube, add 10 µL of the 10 mM Chlorphenoxamine HCl stock solution to 9.99 mL of pre-warmed, complete cell culture medium. Mix gently by pipetting or inverting.

-

Prepare Vehicle Control: In a separate sterile tube, add 10 µL of pure, sterile DMSO to 9.99 mL of the same pre-warmed, complete cell culture medium. This creates a 0.1% DMSO vehicle control.[17]

-

Dose Cells: Immediately replace the existing medium on your cultured cells with the prepared working solutions (or add a small volume of a more concentrated working solution to the existing media).

Figure 3: Workflow for preparing working solutions and vehicle controls.

Safety Precautions

-

Always handle Chlorphenoxamine HCl powder in a well-ventilated area or chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

-

DMSO can facilitate the absorption of chemicals through the skin. Exercise caution and wear appropriate gloves when handling DMSO solutions.

-

Consult the Safety Data Sheet (SDS) for Chlorphenoxamine HCl and DMSO for complete safety and handling information.

References

-

Patsnap Synapse. (2024, June 14). What is Chlorphenoxamine Hydrochloride used for? Retrieved from Patsnap Synapse. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorphenoxamine Hydrochloride? Retrieved from Patsnap Synapse. [Link]

-

PubChem. (n.d.). Chlorphenoxamine. Retrieved from National Center for Biotechnology Information. [Link]

-

Al-Busaidi, I. Z., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

-

de Oliveira, G. R., et al. (2017, November 23). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. ScienceDirect. [Link]

-

de Oliveira, G. R., et al. (2018). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC. [Link]

-

LFAI. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from LFAI. [Link]

-

LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from LifeTein. [Link]

-

Unhas. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from Unhas Repository. [Link]

-

Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from Bitesize Bio. [Link]

-

GMP Plastics. (2025, April 1). Best Practices for Preparing and Maintaining Cell Culture Environments. Retrieved from GMP Plastics. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2014, April 2). CHLORPHENAMINE MALEATE. Retrieved from EDQM. [Link]

-

World Health Organization. (n.d.). Chlorphenamine hydrogen maleate (Chlorphenamini hydrogenomaleas). Retrieved from WHO. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is Chlorphenoxamine Hydrochloride used for? [synapse.patsnap.com]

- 3. Chlorphenoxamine | C18H22ClNO | CID 6475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Chlorphenoxamine Hydrochloride? [synapse.patsnap.com]

- 5. CAS 562-09-4: Chlorphenoxamine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. Chlorphenoxamine hydrochloride | 562-09-4 [sigmaaldrich.com]

- 7. drugfuture.com [drugfuture.com]

- 8. CHLORPHENOXAMINE - Safety Data Sheet [chemicalbook.com]

- 9. CHLORPHENOXAMINE CAS#: 77-38-3 [m.chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cdn.who.int [cdn.who.int]

- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 13. lifetein.com [lifetein.com]

- 14. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gmpplastic.com [gmpplastic.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols for the In Vivo Formulation of Chlorphenoxamine using a PEG 300 and Tween 80-Based Vehicle

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a stable and effective in vivo formulation for the antihistaminic and anticholinergic agent, Chlorphenoxamine, utilizing a co-solvent system of Polyethylene Glycol 300 (PEG 300) and Polysorbate 80 (Tween 80).

Introduction: The Rationale for a Co-Solvent Approach

Chlorphenoxamine, an analog of diphenhydramine, is noted for its therapeutic potential in treating allergic conditions and Parkinson's disease.[1][2] While the hydrochloride salt of Chlorphenoxamine is soluble in water, the free base form is an oil, suggesting limited aqueous solubility.[3][4] For many preclinical in vivo studies, achieving a homogenous and stable solution at a desired concentration is paramount for accurate dosing and obtaining reproducible pharmacokinetic and pharmacodynamic data.

A common and effective strategy for formulating poorly water-soluble compounds for parenteral administration involves the use of co-solvents and surfactants.[5][6] This protocol details the use of a vehicle composed of PEG 300, a biocompatible and water-soluble polymer that enhances drug solubility[7][][9], and Tween 80, a non-ionic surfactant that acts as a solubilizing agent and emulsifier.[10][11][12] The combination of these excipients can create a stable, clear solution suitable for various routes of administration, including intravenous (IV) and intraperitoneal (IP) injections.

Materials and Reagents

Ensure all reagents are of high purity (USP grade or equivalent) and sterile techniques are employed for parenteral formulations.

| Reagent/Material | Grade | Recommended Supplier |

| Chlorphenoxamine | ≥98% Purity | Sourced as required |

| Polyethylene Glycol 300 (PEG 300) | USP/Injectable Grade | Major Chemical Suppliers |

| Tween 80 (Polysorbate 80) | USP/Injectable Grade | Major Chemical Suppliers |

| Dimethyl Sulfoxide (DMSO) | Cell Culture/Injectable Grade | Major Chemical Suppliers |

| Sterile Saline (0.9% NaCl) | Injectable Grade | Major Chemical Suppliers |

| Sterile, conical tubes (1.5 mL, 15 mL) | Pyrogen-free | Standard Laboratory Suppliers |

| Calibrated micropipettes and sterile tips | --- | Standard Laboratory Suppliers |

| Vortex mixer | --- | Standard Laboratory Suppliers |

| 0.22 µm sterile syringe filter | PVDF or other compatible material | Standard Laboratory Suppliers |

Pre-Formulation Considerations: Solubility Assessment

Prior to preparing the final formulation, it is crucial to determine the solubility of Chlorphenoxamine in the individual and combined excipients. This preliminary step will inform the optimal concentration of each component in the final vehicle. A suggested workflow for this assessment is as follows:

-

Prepare Stock Solutions: Create high-concentration stock solutions of Chlorphenoxamine in DMSO.

-

Test Individual Solvents: Determine the approximate solubility of Chlorphenoxamine in PEG 300 and a 5% Tween 80 solution in saline.

-

Evaluate Vehicle Combinations: Based on the initial findings, test the solubility in various ratios of the proposed vehicle components.

The data from these preliminary tests will guide the final formulation composition to ensure the desired drug concentration is achieved without precipitation.

Detailed Formulation Protocol

This protocol describes the preparation of a 1 mL stock of a 10 mg/mL Chlorphenoxamine formulation. The final vehicle composition will be 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% Saline. This composition is a common starting point for many poorly soluble compounds and can be adjusted based on pre-formulation solubility studies.[5][13]

Step 1: Preparation of Chlorphenoxamine Stock Solution in DMSO

The initial step involves dissolving the Chlorphenoxamine in a minimal amount of a strong organic solvent, in this case, DMSO.

-

1.1 Weigh the required amount of Chlorphenoxamine. For a 1 mL final formulation at 10 mg/mL, weigh 10 mg of Chlorphenoxamine.

-

1.2 Place the weighed Chlorphenoxamine into a sterile 1.5 mL microcentrifuge tube.

-

1.3 Add 100 µL of DMSO to the tube.

-

1.4 Vortex the tube thoroughly until the Chlorphenoxamine is completely dissolved, resulting in a clear 100 mg/mL stock solution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

Step 2: Sequential Addition of Co-solvents and Surfactant

The order of addition is critical to prevent the drug from precipitating out of solution.[5]

-

2.1 To the Chlorphenoxamine/DMSO solution, add 400 µL of PEG 300.

-

2.2 Vortex the mixture until it becomes a clear, homogenous solution. PEG 300 acts as a co-solvent, helping to keep the drug in solution as the polarity of the vehicle changes.[7][14]

-

2.3 Add 50 µL of Tween 80 to the mixture.

-

2.4 Vortex gently to ensure complete mixing. Tween 80 is a surfactant that will help to create stable micelles, further enhancing solubility.[10][15]

Step 3: Addition of the Aqueous Component

-

3.1 Slowly add 450 µL of sterile saline to the mixture while continuously vortexing. The slow addition is crucial to prevent localized concentration changes that could lead to precipitation.

-

3.2 Continue to vortex until the final solution is completely clear and homogenous.

Step 4: Final Inspection and Sterilization

-

4.1 Visually inspect the final formulation for any signs of precipitation, cloudiness, or phase separation.

-

4.2 For parenteral administration, sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial. This step is mandatory to ensure the removal of any potential microbial contamination.[16][17]

Storage and Stability

It is highly recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store the formulation at 2-8°C, protected from light. Before administration, allow the solution to return to room temperature and visually inspect for any signs of precipitation.

Data Presentation: Example Formulation Composition

The following table summarizes the components of the example formulation. Researchers should adapt these ratios based on their own solubility and stability assessments.

| Component | Volume (µL) for 1 mL | Percentage of Final Volume (%) | Purpose |

| Chlorphenoxamine in DMSO (100 mg/mL) | 100 | 10 | Active Pharmaceutical Ingredient in a strong solvent |

| PEG 300 | 400 | 40 | Co-solvent, solubilizer[18][19] |

| Tween 80 | 50 | 5 | Surfactant, emulsifier, solubilizer[20][21] |

| Sterile Saline (0.9% NaCl) | 450 | 45 | Aqueous vehicle, ensures isotonicity |

| Total | 1000 | 100 | Final Formulation |

Visualization of Experimental Workflow and Conceptual Solubilization

The following diagrams illustrate the formulation workflow and the theoretical mechanism of solubilization.

Caption: Workflow for Chlorphenoxamine Formulation.

Caption: Conceptual Diagram of Micellar Solubilization.

Scientific Discussion and Best Practices

-

Role of PEG 300: PEG 300 is a low molecular weight polyethylene glycol that is completely miscible with water.[7] It acts as a powerful co-solvent, increasing the solubility of lipophilic drugs by reducing the polarity of the aqueous vehicle.[][18] Its biocompatibility and low toxicity make it a suitable choice for in vivo formulations.[22]

-

Mechanism of Tween 80: Tween 80 is a non-ionic surfactant that, above its critical micelle concentration, forms micelles in aqueous solutions.[23] The hydrophobic tails of the surfactant molecules create a core that can encapsulate poorly water-soluble drugs like Chlorphenoxamine, while the hydrophilic heads face the aqueous environment, resulting in a stable, dispersed system.[12][24]

-

Importance of Vehicle Composition: The ratio of the components in the vehicle is critical. A high concentration of organic solvents like DMSO can lead to toxicity, while insufficient co-solvents or surfactants can result in drug precipitation. The presented formulation of 10% DMSO, 40% PEG 300, and 5% Tween 80 is a well-established starting point for many preclinical studies.[5][25]

-

Parenteral Administration Considerations: For intravenous administration, it is crucial that the final formulation is a clear, particle-free solution.[16] The slow infusion of the formulation is often recommended to avoid potential hemolysis or precipitation upon contact with blood. For intraperitoneal injections, the formulation should also be sterile and non-irritating.

Conclusion

This document provides a detailed protocol and scientific rationale for the formulation of Chlorphenoxamine for in vivo research using a PEG 300 and Tween 80-based vehicle. By following the outlined steps for pre-formulation solubility assessment and the detailed preparation protocol, researchers can develop a stable and effective formulation for their studies. Adherence to sterile techniques and careful visual inspection are paramount to ensure the safety and integrity of the final product.

References

- ChemicalShop. PEG 300.

- Benchchem. Application Notes and Protocols for In Vivo Formulation of Drofenine using PEG 300 and Tween 80.

- Merck Index. Chlorphenoxamine.

- InvivoChem. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3.

- Look Chem. Tween 80——“Star” Surfactant.

- Biorbyt. PEG300.

- ChemicalBook. CHLORPHENOXAMINE CAS#: 77-38-3.

- Patsnap Synapse. What is Chlorphenoxamine Hydrochloride used for?.

- Wisdomlib. PEG 300: Significance and symbolism.

- Wisdomlib. Surfactant Tween 80: Significance and symbolism.

- InvivoChem.

- Wikipedia. Chlorphenoxamine.

- CymitQuimica. CAS 562-09-4: Chlorphenoxamine hydrochloride.

- Chemiis. Tween-80: Applications, Characteristics, and Safety Measures.

- ChemicalBook.

- BOC Sciences. Polyethylene Glycol in Pharmacy.

- PMC. The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives.

- Biofargo.

- Selleckchem. PEG300 | (Polyethylene glycol 300) Hydrotropic Agents Chemical | CAS 25322-68-3.

- Inxight Drugs. CHLORPHENOXAMINE.

- Wikidoc. Chlorphenoxamine.

- TargetMol. Tween 80 | surfactant.

- Benchchem.

- Grokipedia. Chlorphenoxamine.

- ResearchGate.

- PMC.

- Taylor & Francis. Tween 80 – Knowledge and References.

- Science.gov. non-ionic surfactant tween: Topics by Science.gov.

- PMC.

- TargetMol. PEG300 | Polyethylene glycol 300 | neutral polymer.

- AAPS. A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing.

- PMC. In Vivo PEG-Modification of Vascular Surfaces for Targeted Delivery.

- ASH Publications. Polyethylene Glycol (PEG)

- MedChemExpress. Chlorphenoxamine | Antihistamine/anticholinergic Agent.

- Physical Chemistry Research.

- The International Pharmacopoeia.

- Google Patents.

- Biomanufacturing.org. Formulation Development of Parenteral Products.

Sources

- 1. Chlorphenoxamine - Wikipedia [en.wikipedia.org]

- 2. Chlorphenoxamine - wikidoc [wikidoc.org]

- 3. Chlorphenoxamine [drugfuture.com]

- 4. CHLORPHENOXAMINE CAS#: 77-38-3 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemicalshop.com.au [chemicalshop.com.au]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. sdlookchem.com [sdlookchem.com]

- 11. chemiis.com [chemiis.com]

- 12. biofargo.com [biofargo.com]

- 13. researchgate.net [researchgate.net]

- 14. wisdomlib.org [wisdomlib.org]

- 15. wisdomlib.org [wisdomlib.org]

- 16. ijsrtjournal.com [ijsrtjournal.com]

- 17. biomanufacturing.org [biomanufacturing.org]

- 18. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]

- 19. selleckchem.com [selleckchem.com]

- 20. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]

- 21. Tween 80 | surfactant | TargetMol [targetmol.com]

- 22. biorbyt.com [biorbyt.com]

- 23. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. PEG300 | Polyethylene glycol 300 | neutral polymer | TargetMol [targetmol.com]

Preparation of Chlorphenoxamine stock solution 10mM

Introduction & Application Context

Chlorphenoxamine (CPA) is a first-generation antihistamine and anticholinergic agent belonging to the aminoalkyl ether class.[1] While historically utilized for pruritus and Parkinsonian symptoms, recent repurposing screens have identified CPA as a potential inhibitor of viral entry (e.g., Ebola, SARS-CoV-2) and a tool for investigating G-protein coupled receptor (GPCR) signaling, specifically antagonistic activity at H1 histamine and muscarinic acetylcholine receptors [1, 2].[1]

This protocol details the preparation of a 10 mM stock solution of Chlorphenoxamine Hydrochloride (CPA-HCl). A 10 mM concentration is the industry standard for high-throughput screening (HTS) libraries and cellular assays, allowing for 1000x dilution to achieve physiologically relevant micromolar (1–10 µM) working concentrations with minimal vehicle toxicity (<0.1% DMSO).[1]

Physicochemical Profile & Pre-Formulation Analysis

Before initiating the protocol, verify the specific salt form of your reagent. The hydrochloride salt is the standard research grade solid; the free base is an oil and requires different handling.

| Parameter | Specification | Notes |

| Compound Name | Chlorphenoxamine Hydrochloride | Salt form is critical for MW calculation.[1][2] |

| CAS Number | 562-09-4 | Distinct from free base (CAS 77-38-3).[1] |

| Molecular Weight | 340.29 g/mol | Used for all molarity calculations below.[3][4] |

| Appearance | White crystalline powder | Hygroscopic; store desicated. |

| Solubility (Water) | ~50 mg/mL (147 mM) | Suitable for acute animal studies. |

| Solubility (DMSO) | ~20–50 mg/mL | Preferred for Stock. Prevents hydrolysis/microbial growth. |

| Solubility (Ethanol) | ~30 mg/mL | Alternative organic solvent.[5] |

Mathematical Framework

To ensure reproducibility, we utilize gravimetric preparation rather than volumetric transfer of the solvent first. This accounts for the displacement volume of the solute.

Target Concentration: 10 mM (10 millimoles/Liter)

Formula:

Standard Preparation Table (Based on MW 340.29):

| Target Volume | Required Mass (CPA-HCl) | Precision Note |

| 1 mL | 3.40 mg | Requires microbalance (readability 1 µg).[1] |

| 5 mL | 17.01 mg | Standard analytical balance. |